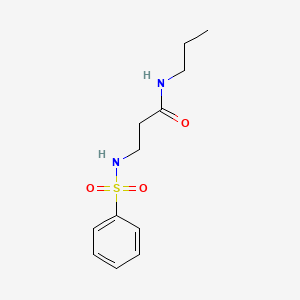

3-(Phenylsulfonamido)-N-propylpropanamide

Description

Contextualization of Amide and Sulfonamide Scaffolds in Contemporary Organic Chemistry

The molecular architecture of 3-(Phenylsulfonamido)-N-propylpropanamide is built upon two fundamental pillars of medicinal and organic chemistry: the amide and the sulfonamide functional groups. The sulfonamide group (-SO₂NH-) is a cornerstone in the development of a wide array of therapeutic agents, a legacy that began with the discovery of prontosil (B91393) in the 1930s. nih.govopenaccesspub.org Today, this functional group is integral to drugs targeting a variety of conditions, including viral and bacterial infections, cancer, and inflammation. nih.govresearchgate.netyork.ac.uk The prevalence of sulfonamides is a testament to their unique chemical properties and their ability to interact with biological targets. acs.org

Similarly, the amide bond is the defining linkage of peptides and proteins, making it one of the most ubiquitous functional groups in biochemistry and pharmacology. Its stability and structural role are fundamental to life. In synthetic chemistry, the creation of amide bonds is a mature yet continually evolving field of study.

The combination of both a sulfonamide and an amide in a single, relatively small molecule like this compound presents a scaffold with potential for diverse chemical and biological interactions. The synthesis and study of such molecules are driven by the enduring importance of these functional groups in drug discovery. nih.gov

Significance of Rigorous Methodological and Theoretical Investigations in Novel Compound Synthesis

The creation of a novel compound, even one that appears structurally straightforward, necessitates a rigorous scientific approach. The journey from concept to a well-characterized molecule involves detailed methodological and theoretical investigations. nih.gov For a compound like this compound, this would involve not only the development of a reliable synthetic route but also a thorough characterization of its properties.

Modern synthetic chemistry emphasizes the development of highly selective and efficient reactions. ekb.eg The synthesis of N-substituted β-alanine derivatives, which are precursors to the target molecule, is an area of active research, with various methods being explored to achieve high yields and purity. scholarsresearchlibrary.comnih.govnih.gov

Furthermore, computational chemistry offers invaluable insights into the structure and potential behavior of new molecules. scilit.com Techniques such as Density Functional Theory (DFT) can be used to predict molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov These theoretical calculations complement experimental data, providing a deeper understanding of the molecule's characteristics and guiding further research. tandfonline.com

A plausible synthetic pathway for this compound is outlined below. This two-step process would begin with the reaction of β-alanine with benzenesulfonyl chloride to form the sulfonamide, followed by an amidation reaction with n-propylamine.

Table 1: Proposed Synthetic Route and Characterization Data This table presents a hypothetical, albeit chemically sound, synthetic pathway and expected analytical data for this compound, as specific experimental data is not available in the cited literature.

| Step | Reactants | Reagents/Conditions | Product | Expected Yield (%) | Analytical Data (Expected) |

|---|---|---|---|---|---|

| 1 | β-Alanine, Benzenesulfonyl chloride | Aqueous Na₂CO₃ | 3-(Phenylsulfonamido)propanoic acid | 85-95 | ¹H NMR, ¹³C NMR, IR, Mass Spec |

| 2 | 3-(Phenylsulfonamido)propanoic acid, n-Propylamine | DCC, DMAP, DCM | This compound | 70-85 | ¹H NMR, ¹³C NMR, IR, Mass Spec, M.P. |

DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane

The physical and chemical properties of this compound can be predicted based on its structure. These properties are crucial for its handling, purification, and potential applications.

Table 2: Predicted Physicochemical Properties The following properties are computationally predicted or estimated based on the structure of this compound and data for analogous compounds.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃S |

| Molecular Weight | 270.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120-125 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| LogP (octanol/water) | 1.5 (estimated) |

Overview of Academic Research Trajectories for Complex Organic Entities

Academic research into complex organic molecules is a dynamic and expanding field. ekb.egoup.comaanda.orgarxiv.orgaanda.org The overarching goal is to develop new synthetic strategies that are not only efficient but also sustainable and scalable. nih.gov This involves the discovery of novel reactions, the development of new catalysts, and the application of innovative technologies. rsc.org

The synthesis of natural products has historically been a major driver of innovation in organic chemistry, leading to the discovery of new synthetic methodologies and reagents. nih.gov Even for non-natural, "natural product-inspired" compounds, the aim is to create molecules with high structural complexity and biological relevance. nih.gov

Research trajectories for molecules like this compound would likely focus on several key areas:

Synthetic Methodology: Developing more efficient and environmentally benign methods for the synthesis of sulfonamides and amides.

Library Synthesis: Creating a collection of related compounds by varying the substituents on the phenyl ring and the N-propyl group to explore structure-activity relationships. nih.gov

Biological Screening: Investigating the potential biological activity of the compound, given the known pharmacological importance of the sulfonamide and amide scaffolds. nih.govmdpi.comnih.gov

Computational Modeling: Using computational tools to understand the compound's conformation, electronic properties, and potential interactions with biological targets. researchgate.netnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonamido)-N-propylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-9-13-12(15)8-10-14-18(16,17)11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKMSXQOQXRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis and Synthetic Pathway Design for 3 Phenylsulfonamido N Propylpropanamide

Deconstruction of the Target Molecule: Fundamental Disconnections and Synthons

Retrosynthetic analysis is a technique used to design a synthesis plan by mentally breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves cleaving bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. amazonaws.com The idealized fragments resulting from these disconnections are termed synthons. lkouniv.ac.in

Disconnection Strategies for Amide Linkages

The most apparent functional group in the target molecule, 3-(Phenylsulfonamido)-N-propylpropanamide, available for disconnection is the secondary amide. The carbon-nitrogen (C-N) amide bond is a logical point for cleavage, as its formation from an amine and a carboxylic acid derivative is a fundamental and reliable reaction in organic synthesis. amazonaws.comyoutube.com

This disconnection breaks the target molecule into two synthons: a nucleophilic amine component and an electrophilic acyl component.

Disconnection: Cleavage of the C(O)-N bond of the propanamide group.

Synthons: This leads to an N-propylaminyl anion synthon and a 3-(phenylsulfonamido)propanoyl cation synthon.

Synthetic Equivalents: In a practical synthesis, these idealized synthons are represented by real chemical reagents. lkouniv.ac.in The N-propylaminyl anion is equivalent to n-propylamine . The acyl cation is typically generated from a corresponding carboxylic acid, 3-(phenylsulfonamido)propanoic acid , or its more reactive derivative, such as an acyl chloride. lkouniv.ac.inamazonaws.com

Table 1: Retrosynthetic Disconnection of the Amide Linkage

| Feature | Description |

|---|---|

| Target Bond | Propanamide C-N Bond |

| Disconnection | C(O)-N |

| Resulting Synthons | 3-(phenylsulfonamido)propanoyl cation and N-propylaminyl anion |

| Synthetic Equivalents | 3-(Phenylsulfonamido)propanoic acid (or its acyl chloride) and n-Propylamine |

Disconnection Strategies for Sulfonamide Formation

The second key functional group is the sulfonamide. The nitrogen-sulfur (N-S) bond in the sulfonamide group is another strategic point for disconnection. ox.ac.uk The formation of sulfonamides from a primary or secondary amine and a sulfonyl chloride is a robust and widely used transformation.

This disconnection is applied to the intermediate fragment identified in the previous step, 3-(phenylsulfonamido)propanoic acid.

Disconnection: Cleavage of the N-S bond of the phenylsulfonamido group.

Synthons: This disconnection yields a phenylsulfonyl cation synthon and a 3-aminopropanoic acid dianion synthon (as both the amino and carboxyl groups are deprotonated in their synthon forms).

Synthetic Equivalents: The practical reagent for the phenylsulfonyl cation is benzenesulfonyl chloride . The 3-aminopropanoic acid fragment is readily available as the stable amino acid β-alanine .

Table 2: Retrosynthetic Disconnection of the Sulfonamide Linkage

| Feature | Description |

|---|---|

| Target Bond | Phenylsulfonamide N-S Bond |

| Disconnection | N-S |

| Resulting Synthons | Phenylsulfonyl cation and 3-aminopropanoate anion |

| Synthetic Equivalents | Benzenesulfonyl chloride and β-Alanine |

Identification of Key Precursor Fragments and Intermediate Structures

Through the two primary disconnections, we have identified three simple, readily available precursor fragments:

Benzenesulfonyl chloride

β-Alanine

n-Propylamine

The order in which these fragments are combined determines the intermediate structures that will be formed during the synthesis. Depending on the synthetic route chosen, two key intermediates can be proposed:

Intermediate A: 3-(Phenylsulfonamido)propanoic acid . This intermediate is formed by reacting benzenesulfonyl chloride with β-alanine.

Intermediate B: N-propyl-3-aminopropanamide . This intermediate would be formed by the reaction between β-alanine (or a protected version) and n-propylamine.

These intermediates represent key milestones in either a convergent or divergent synthetic plan.

Exploration of Convergent and Divergent Synthetic Routes

With the precursor fragments and potential intermediates identified, two primary synthetic strategies can be designed: a convergent synthesis and a divergent synthesis. slideshare.net

A divergent synthesis begins with a central core molecule to which other fragments are added sequentially. wikipedia.org In contrast, a convergent synthesis involves preparing key molecular fragments separately before combining them in the final stages of the sequence. wikipedia.org

Comparative Analysis of Potential Synthetic Efficiencies

Route 1: Convergent Approach This strategy involves the independent synthesis of a key intermediate, which is then coupled with the final fragment.

Fragment Synthesis: React β-alanine with benzenesulfonyl chloride in the presence of a base to form the key intermediate, 3-(phenylsulfonamido)propanoic acid .

Final Coupling: Activate the carboxylic acid of the intermediate (e.g., by converting it to an acyl chloride) and react it with n-propylamine to yield the target molecule.

This route is highly efficient as it combines the two more complex fragments (the sulfonamide and the amino acid) first, and the simple, inexpensive n-propylamine is introduced in the final, high-yielding amide formation step.

Route 2: Divergent/Linear Approach This strategy would involve building the molecule in a stepwise fashion from one end.

First Coupling: React β-alanine with n-propylamine to form the amide intermediate, N-propyl-3-aminopropanamide . This would likely require protecting the carboxyl group of β-alanine first, reacting the amine, and then deprotecting, adding steps and complexity.

Second Coupling: React the resulting primary amine of the intermediate with benzenesulfonyl chloride to form the final product.

Table 3: Comparison of Synthetic Routes

| Metric | Convergent Route | Divergent/Linear Route |

|---|---|---|

| Longest Linear Sequence | 2 steps | 3-4 steps (including protection/deprotection) |

| Key Intermediate | 3-(Phenylsulfonamido)propanoic acid | N-propyl-3-aminopropanamide |

| Need for Protecting Groups | Likely not required | Carboxyl group protection likely required |

Evaluation of Mechanistic Feasibility for Proposed Transformations

The chemical reactions proposed in the convergent pathway are well-established and mechanistically feasible.

Sulfonamide Formation: The reaction of an amine (β-alanine) with a sulfonyl chloride (benzenesulfonyl chloride) proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom. This reaction, known as the Hinsberg test for primary amines, is typically carried out in the presence of an aqueous base (like NaOH) or a tertiary amine base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. The primary amine of β-alanine is sufficiently nucleophilic to react selectively over the carboxylate.

Amide Bond Formation: The final step, the coupling of 3-(phenylsulfonamido)propanoic acid with n-propylamine , is a classic amidation. researchgate.net This transformation can be achieved through several reliable methods:

Acyl Chloride Method: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of n-propylamine results in a rapid and typically high-yielding reaction.

Carbodiimide Coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid in situ, allowing for direct reaction with the amine under milder conditions than the acyl chloride method. This avoids the handling of harsh chlorinating agents.

Both key transformations are high-yielding and well-documented in organic chemistry, making the proposed convergent synthesis a highly practical and feasible route to This compound .

Principles of Functional Group Interconversions Relevant to Propanamide and Sulfonamido Moieties

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, reduction, addition, or elimination. ic.ac.uk Mastering these transformations is crucial for designing efficient synthetic routes to complex molecules, as it allows for the strategic modification of a molecule's reactive centers. fiveable.menumberanalytics.com In the context of synthesizing this compound, a thorough understanding of the interconversions leading to the formation of its two key functionalities—the propanamide and the sulfonamido moieties—is essential.

The formation of the propanamide group typically involves the creation of an amide bond, a reaction of fundamental importance in organic and medicinal chemistry. vaia.comnumberanalytics.com Similarly, the sulfonamido group, a prevalent motif in pharmaceuticals, is generally synthesized through the reaction of a sulfonyl derivative with an amine. chemrxiv.orgnih.gov The following sections detail the principal methods for the formation and modification of these two critical functional groups.

Propanamide Moiety Formation

The synthesis of a propanamide, a type of amide, is fundamentally an acylation reaction involving a propanoic acid derivative and an amine. The most direct methods involve the reaction of a carboxylic acid with an amine to form an amide and water. vaia.com This transformation can be facilitated in several ways, each with specific applications and conditions.

One common laboratory method is the reaction between a carboxylic acid and an amine, such as propanoic acid reacting with an amine to form the corresponding N-substituted propanamide. vaia.com However, this direct reaction can be slow and often requires heat. libretexts.org The process typically proceeds through an initial acid-base reaction to form an ammonium (B1175870) carboxylate salt, which then dehydrates upon heating to yield the amide. youtube.com

To circumvent the high temperatures and improve reaction efficiency, "activated" carboxylic acid derivatives are frequently employed. vanderbilt.edu These include acid chlorides, anhydrides, and esters. numberanalytics.com The reaction of an acid chloride with an amine is a vigorous and often high-yield method for forming amides. numberanalytics.com Alternatively, coupling reagents are widely used in modern synthesis to facilitate the direct amidation of carboxylic acids under milder conditions. numberanalytics.com

A summary of key interconversions to form the propanamide moiety is presented below.

Table 1: Selected Functional Group Interconversions for Propanamide Synthesis

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Propanoic Acid | Ammonia (B1221849) (NH₃), Heat | Propanamide | Dehydration | vaia.comwikipedia.org |

| Propanoic Acid | Urea (B33335), Heat | Propanamide | Condensation | wikipedia.org |

| Propanoic Acid | Amine (R-NH₂), Coupling Reagent (e.g., DCC, HATU) | N-substituted propanamide | Direct Amidation | numberanalytics.com |

| Propionyl Chloride | Amine (R-NH₂) | N-substituted propanamide | Nucleophilic Acyl Substitution | numberanalytics.com |

| Propanoic Anhydride | Amine (R-NH₂) | N-substituted propanamide | Nucleophilic Acyl Substitution | numberanalytics.com |

DCC: Dicyclohexylcarbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526)

Sulfonamido Moiety Formation

The sulfonamido functional group (also known as a sulfonamide) is a critical component in a vast number of therapeutic agents. chemrxiv.orgucl.ac.uk The most prevalent and established method for constructing a sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govucl.ac.ukyoutube.com This reaction is a form of nucleophilic substitution at the sulfur atom of the sulfonyl chloride. youtube.com

Recent advancements have introduced alternative methods that offer milder conditions or allow for late-stage functionalization, which is particularly valuable in the synthesis of complex, drug-like molecules. chemrxiv.org One such approach uses stable pentafluorophenyl (PFP) sulfonate esters as alternatives to the often-unstable sulfonyl chlorides. The desired sulfonamide is then formed through aminolysis of the PFP sulfonate ester. ucl.ac.uk

Furthermore, innovative strategies have been developed that treat the sulfonamide group not as a terminal functionality but as a synthetic handle for further transformations. chemrxiv.orgresearchgate.net For instance, primary sulfonamides can undergo reductive deamination to form sulfinate salts. These versatile sulfinate intermediates can then be converted into a variety of other functional groups, or even back into a different sulfonamide by reacting them with iodine and a new amine, demonstrating a powerful interconversion capability. chemrxiv.org

Key interconversions for forming the sulfonamido moiety are summarized in the table below.

Table 2: Selected Functional Group Interconversions for Sulfonamido Synthesis

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Phenylsulfonyl Chloride | Amine (R-NH₂) | N-substituted Phenylsulfonamide | Nucleophilic Substitution | nih.govucl.ac.ukyoutube.com |

| Pentafluorophenyl (PFP) Phenylsulfonate | Amine (R-NH₂) | N-substituted Phenylsulfonamide | Aminolysis | ucl.ac.uk |

| Primary Sulfonamide | Aldehyde, NHC Catalyst | Sulfinate Salt | Reductive Deamination | chemrxiv.org |

NHC: N-Heterocyclic Carbene

These established and emerging principles of functional group interconversion provide a robust toolkit for the strategic assembly of molecules like this compound, allowing chemists to select the most appropriate pathway based on substrate compatibility, desired yield, and reaction conditions.

Advanced Synthetic Methodologies for the Construction of 3 Phenylsulfonamido N Propylpropanamide

Development of Novel Reaction Conditions for Amide Formation

Exploration of Catalyst Systems and Reagent Optimization

A variety of catalysts have been developed to facilitate direct amide bond formation with greater efficiency and selectivity. numberanalytics.com Boron-derived catalysts, from simple phenylboronic acid to more complex structures, have proven effective for direct amidation, though they often require the removal of water via molecular sieves or azeotropic distillation. ucl.ac.ukmdpi.com A significant advancement is the use of the 2,2,2-trifluoroethanol-derived borate (B1201080) ester, B(OCH₂CF₃)₃, which mediates the amidation of diverse carboxylic acids and amines in equimolar quantities and is amenable to simple purification without aqueous workup. acs.org

Metal-based catalysts have also been extensively studied. Systems using zirconium, such as ZrCl₄ and Cp₂ZrCl₂, have shown high reactivity for direct amidation at reflux temperatures in solvents like toluene. core.ac.uk Other metals, including iron, copper, and nickel, have also been identified as effective catalysts. core.ac.uk In addition to catalysts, the use of optimized reagents and additives can improve reaction outcomes. For example, tert-butyl hydroperoxide (TBHP) has been recognized as a stable, safe, and cost-effective oxidant in various C-N bond-forming reactions, including amidations. researchgate.net Microwave irradiation has also emerged as a powerful tool, accelerating reactions and often allowing for solvent-free conditions, which aligns with the principles of green chemistry. numberanalytics.comresearchgate.net

Table 1: Comparison of Selected Catalytic Systems for Direct Amide Formation This table is generated based on data from various sources for general amide synthesis and is applicable to the synthesis of the propanamide moiety.

| Catalyst System | Typical Conditions | Advantages | Source(s) |

|---|---|---|---|

| Boronic Acids | Toluene, reflux, water removal (e.g., molecular sieves) | Good for functionalized substrates. | ucl.ac.ukmdpi.com |

| B(OCH₂CF₃)₃ | MeCN, equimolar reactants, open to air | Wide substrate scope, simple workup, no dehydrating agent needed. | acs.org |

| ZrCl₄ / Cp₂ZrCl₂ | Toluene, reflux (4h) | High conversion rates, relatively inexpensive (ZrCl₄). | core.ac.uk |

| Cu@Sal-CS / TBHP | Microwave, solvent-free | Green synthesis, good yields. | researchgate.net |

| Thioester Intermediate (DPDTC) | Neat or concentrated EtOAc, followed by amine addition | One-pot, no traditional coupling reagents, green. | rsc.org |

Stereochemical Control Strategies in Amide Synthesis (if applicable)

The specific molecule, 3-(Phenylsulfonamido)-N-propylpropanamide, is achiral, meaning it does not have a stereocenter, and thus its synthesis does not require stereochemical control. However, if a chiral center were introduced into the propanamide backbone, for instance, by using a chiral α-substituted propanoic acid derivative, controlling the stereochemistry during amide formation would become critical.

In such hypothetical cases, preventing epimerization (the loss of stereochemical integrity at a chiral center) is paramount. The choice of coupling method significantly impacts the level of racemization. It has been demonstrated that direct amidation of N-protected amino acids using the B(OCH₂CF₃)₃ reagent proceeds with very low levels of racemization. acs.org Another strategy involves the use of organocatalysts. For example, L-Prolinethioamide has been used to catalyze stereoselective glycosylation reactions, operating through Brønsted acid/base catalysis to control the stereochemical outcome. researchgate.net These principles could be applied to the synthesis of chiral analogues of the target compound to ensure the desired stereoisomer is produced.

Refined Protocols for Phenylsulfonamide Introduction

The introduction of the phenylsulfonamide group involves the reaction of an amine with a phenylsulfonyl derivative, typically phenylsulfonyl chloride. Classic methods involve reacting the two components in the presence of a base like pyridine (B92270). cbijournal.com However, modern protocols focus on improving chemoselectivity, simplifying reaction conditions, and reducing environmental impact.

A notable advancement is the use of microwave-assisted synthesis under solvent- and catalyst-free conditions. rsc.org This method provides the corresponding sulfonamides in excellent yields within short reaction times and offers advantages such as simplicity, milder conditions, and easier work-up. rsc.org Other innovative approaches utilize novel catalysts, such as zinc oxide nanoparticles or CsF-Celite, to promote the sulfonylation of amines efficiently under solvent-free conditions. cbijournal.com Another advanced strategy involves a one-pot synthesis from aromatic carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation, which merges traditional amide coupling partners to generate sulfonamides. acs.org

Mechanistic Investigations of Sulfonylation Processes

The sulfonylation of an amine is generally understood as a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl derivative. rsc.org In the case of reacting an amine with a sulfonyl chloride, the reaction proceeds via a proposed intermediate from which hydrogen chloride is eliminated to form the final sulfonamide product. rsc.org Microwave irradiation can activate the sulfonyl chloride, making the sulfonyl group more susceptible to this nucleophilic attack. rsc.org

The formation of the sulfonating agent itself, such as benzenesulfonic acid, involves an electrophilic aromatic substitution reaction. wikipedia.org The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated from sulfuric acid. orgoreview.comsaskoer.camasterorganicchemistry.com The mechanism involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com This process is notably reversible, with sulfonation favored in concentrated acid and desulfonation occurring in hot, dilute aqueous acid. wikipedia.orgyoutube.com

Chemoselectivity Considerations in Sulfonamide Coupling Reactions

Chemoselectivity is a crucial consideration when a molecule contains multiple reactive sites. In the synthesis of complex molecules, a reagent must react with the desired functional group without affecting others. The sulfonylation of amines can be highly chemoselective. For instance, microwave-assisted sulfonylation has been shown to be selective for amines. rsc.org

A significant challenge arises when a molecule contains two nucleophilic sites or when a synthesis involves multiple electrophiles. For example, in a continuous flow synthesis of m-sulfamoylbenzamide analogues, chemoselectivity between a more reactive aroyl chloride and a less reactive sulfonyl chloride was critical. nih.gov The study found that optimized mixing conditions in a continuous flow reactor significantly improved chemoselectivity (94%) compared to a batch reaction (80%), even at higher temperatures. nih.gov This highlights that process parameters can be finely tuned to control which reaction pathway is favored. nih.gov The choice of protecting groups can also dictate reaction outcomes; for example, different N-protecting groups on an amine led to vastly different products when reacted with an organomagnesium reagent, demonstrating the profound impact of local electronic and steric environments on selectivity. researchgate.net

Table 2: Illustrative Chemoselectivity Scenarios in Sulfonamide Synthesis This table outlines general principles of chemoselectivity relevant to the formation of the sulfonamide linkage.

| Scenario | Competing Functional Groups | Strategy for Selectivity | Expected Outcome | Source(s) |

|---|---|---|---|---|

| Amine Sulfonylation | Primary Amine vs. Alcohol | Sulfonyl chloride under basic conditions | The more nucleophilic amine reacts preferentially to form the sulfonamide. | researchgate.net |

| Competitive Acylation | Aroyl Chloride vs. Sulfonyl Chloride | Optimized mixing (e.g., continuous flow) | Preferential reaction with the more electrophilic aroyl chloride, minimizing sulfonamide formation. | nih.gov |

| Protecting Group Influence | Ns-protected amine vs. Nms-protected amine | Reaction with Grignard reagent | The Nms group is stable, while the Ns group leads to side reactions with the nitro functionality. | researchgate.net |

| Green Sulfonylation | Various structural amines | Microwave irradiation (solvent/catalyst-free) | Chemoselective sulfonylation of the amine group is achieved with high efficiency. | rsc.org |

Multi-Component Reaction Approaches to Related Propanamide Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains portions of all starting materials. tcichemicals.com This approach offers significant advantages, including high atom economy, reduced reaction steps, and the ability to rapidly generate molecular diversity. numberanalytics.comnih.gov

While a direct MCR for this compound is not established, MCRs are well-suited for producing related propanamide derivatives. The Ugi four-component reaction (Ugi-4CR) is a powerful example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov By carefully selecting the starting materials, a structure analogous to the target compound could be assembled. For instance, a Ugi reaction could theoretically use a phenylsulfonamide-containing aldehyde or carboxylic acid to incorporate the key functionalities into a complex propanamide scaffold in a single, efficient step. Similarly, the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides, providing another route to highly functionalized amide structures. numberanalytics.comnih.gov These reactions are invaluable in medicinal chemistry for creating libraries of complex molecules for biological screening. nih.gov

Precursor Synthesis Strategies for Key Building Blocks

The N-propylpropanamide moiety serves as a fundamental structural unit. Its synthesis can be approached through several established amidation reactions. A common and direct method involves the acylation of n-propylamine with a propanoyl halide, such as propanoyl chloride, or propanoic anhydride. These reactions are typically high-yielding but may require careful control of reaction conditions to avoid side products.

Alternatively, coupling agents can be employed to facilitate the formation of the amide bond between propanoic acid and n-propylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), promote efficient amide bond formation under mild conditions.

A greener approach involves the direct amidation of propanoic acid with n-propylamine, which can be achieved thermally or through catalysis. researchgate.net Boron-based reagents, for instance, have been shown to be effective catalysts for direct amide synthesis, offering high conversions and simplified purification procedures. acs.org

A representative comparison of synthetic routes to N-propylpropanamide is provided in the table below.

| Reaction Type | Reagents | Typical Solvents | General Yields (%) | Key Considerations |

| Acylation | Propanoyl chloride, n-propylamine, Triethylamine | Dichloromethane, THF | 85-95 | Exothermic reaction, requires base to neutralize HCl byproduct. |

| Coupling Agent-Mediated | Propanoic acid, n-propylamine, EDC, NHS | DMF, Dichloromethane | 80-90 | Mild conditions, but coupling agents and byproducts need to be removed. |

| Direct Catalytic Amidation | Propanoic acid, n-propylamine, Boronic acid catalyst | Toluene (with azeotropic removal of water) | 70-85 | Environmentally benign, requires catalyst and water removal. acs.org |

| This table presents representative data based on general amide synthesis methodologies. |

The phenylsulfonamide fragment is typically introduced via a phenylsulfonylating agent. The most common precursor is benzenesulfonyl chloride, which is commercially available or can be synthesized from benzene (B151609) through chlorosulfonation.

The synthesis of N-substituted phenylsulfonamides can be achieved by reacting benzenesulfonyl chloride with an appropriate amine. In the context of preparing this compound, a key intermediate would be 3-aminopropanoic acid, which can be selectively N-sulfonylated. The resulting 3-(phenylsulfonamido)propanoic acid can then be coupled with n-propylamine in a subsequent step.

Classical methods for sulfonamide synthesis involve the reaction of a sulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrogen chloride byproduct. nih.gov These reactions are generally robust and high-yielding.

| Starting Material | Reagent | Base | Typical Solvent | General Yields (%) |

| Benzenesulfonyl chloride | 3-Aminopropanoic acid | Pyridine | Dichloromethane | 80-90 |

| Benzenesulfonyl chloride | Ethyl 3-aminopropanoate | Triethylamine | Acetonitrile | 85-95 (followed by hydrolysis) |

| This table presents representative data based on general sulfonamide synthesis methodologies. |

Application of Flow Chemistry and Continuous Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, including enhanced safety, improved reaction control, and potential for scalability. numberanalytics.com

The synthesis of both the amide and sulfonamide functionalities can be adapted to flow-based systems. For the amide bond formation, a stream of the carboxylic acid precursor (3-(phenylsulfonamido)propanoic acid) and a stream of the amine (n-propylamine), along with a suitable activating agent or catalyst, can be mixed in a T-mixer and passed through a heated reactor coil. researchgate.net The short residence times and efficient heat transfer in microreactors can lead to rapid and high-yielding amide formation. researchgate.net

Similarly, the synthesis of the phenylsulfonamide precursor can be performed in a continuous flow setup. The reaction of benzenesulfonyl chloride with an amino acid derivative can be conducted in a flow reactor, allowing for precise control over the reaction temperature and time, which is particularly important for exothermic reactions. rsc.org The use of flow chemistry can also facilitate a "flow-to-flow" process where the output stream from one reaction, such as the formation of a thioester intermediate, is directly introduced into the next reaction step with an amine to form the final amide. researchgate.net

A study on the flow synthesis of a sulfonamide library demonstrated the efficiency and scalability of this technology, achieving high yields and purity with reduced waste. acs.org The principles from this study can be directly applied to the synthesis of this compound.

| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis |

| Reaction Time | Hours | Minutes | Increased productivity. google.com |

| Temperature Control | Bulk heating, potential for hotspots | Precise control, rapid heat exchange | Improved safety and selectivity. rsc.org |

| Scalability | Challenging, requires larger vessels | "Scaling out" by running longer or in parallel | Easier to scale from lab to production. acs.org |

| Safety | Handling of large quantities of reagents | Small reaction volumes at any given time | Minimized risk, especially with exothermic reactions. rsc.org |

| Work-up | Often requires extensive purification | In-line purification can be integrated | Reduced waste and purification time. rsc.org |

| This table provides a comparative overview of batch versus flow synthesis for amide and sulfonamide formation. |

The implementation of continuous flow processes for the synthesis of this compound holds the promise of a more efficient, safer, and environmentally friendly manufacturing process. rsc.org

In Depth Computational and Theoretical Chemical Studies of 3 Phenylsulfonamido N Propylpropanamide

Quantum Chemical Investigations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-(Phenylsulfonamido)-N-propylpropanamide, these studies would likely be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.netmdpi.com

Orbital Analysis and Charge Distribution Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In analogous sulfonamide derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the sulfonamide group, indicating these are the primary sites for electron donation. ijaers.commdpi.com The LUMO, conversely, is often distributed over the sulfonyl group (SO2) and the phenyl ring, suggesting these areas are the most likely to accept electrons. ijaers.commdpi.com For this compound, a similar distribution is expected. The N-propylpropanamide portion would have a lesser contribution to the frontier orbitals compared to the more electronically active phenylsulfonamide group.

Mulliken population analysis, a method for assigning partial charges to atoms in a molecule, would likely show a significant negative charge on the oxygen atoms of the sulfonyl and carbonyl groups due to their high electronegativity. ijaers.com The sulfur atom would carry a partial positive charge, as would the hydrogen atoms attached to nitrogen and carbon. ijaers.com

Below is a table of predicted frontier molecular orbital energies and related parameters for this compound, based on typical values observed for structurally similar sulfonamides. ijaers.commdpi.com

| Parameter | Predicted Value Range | Significance |

| EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.0 to 7.0 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.0 to 2.0 eV | Energy released when an electron is added |

| Electronegativity (χ) | 3.5 to 4.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron distribution |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map uses a color scale to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net

For this compound, the MESP would show the most negative potential (red regions) concentrated around the oxygen atoms of the sulfonyl group and the carbonyl oxygen of the amide group. researchgate.netresearchgate.net These sites are the most probable for electrophilic attack. Conversely, the regions of highest positive potential (blue regions) would be located around the hydrogen atom of the sulfonamide N-H group and the hydrogen atoms of the N-propyl group, making them susceptible to nucleophilic attack. researchgate.net The phenyl ring would exhibit a region of moderate negative potential above and below the plane of the ring, characteristic of π-systems. researchgate.net

Advanced Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from several rotatable single bonds. Understanding the molecule's preferred three-dimensional structures, or conformations, is key to understanding its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule over time. mdpi.com By simulating the movements of atoms based on a force field, MD simulations can reveal the most stable and frequently occurring conformations. For a molecule like this compound, MD simulations would likely show that rotation around the amide C-N bond is significantly hindered due to its partial double bond character. ut.ee The trans and cis conformations of the amide group are the most significant, with the trans conformation generally being more stable in secondary amides. nih.gov However, N-alkylation can increase the population of the cis conformer. nih.govnih.gov The simulations would also explore the rotations around the S-N bond, the S-C(phenyl) bond, and the bonds within the N-propyl and propanamide chains, providing a dynamic picture of the molecule's flexibility.

Potential Energy Surface Scans and Global Minimum Identification

A potential energy surface (PES) scan is a computational technique used to systematically explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond rotation angles (dihedral angles). By performing PES scans for the key rotatable bonds in this compound, it would be possible to identify the low-energy conformations (local minima) and the transition states that separate them. The conformation with the lowest energy is the global minimum. For this molecule, the global minimum conformation would likely involve a specific arrangement of the phenyl ring relative to the sulfonyl group and a particular orientation of the N-propyl and propanamide chains that minimizes steric hindrance.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry can be used to model the pathways of chemical reactions, including identifying the transition states and calculating the activation energies. This provides insight into the feasibility and kinetics of a reaction.

For this compound, a potential reaction to study would be its degradation. For example, studies on other sulfonamides have investigated their reaction with hydroxyl radicals (•OH), a key species in advanced oxidation processes for water treatment. researchgate.net Computational modeling of this reaction for our target molecule would likely show that the •OH radical can attack several sites. The most probable reaction pathways would involve hydrogen abstraction from the N-H group of the sulfonamide or addition to the phenyl ring. researchgate.net The calculation of the transition state energies for these different pathways would help to predict the most likely degradation products.

Energetic Profiling of Proposed Synthetic Steps

No published data is available on the energetic profiling of the synthetic steps for this compound.

Analysis of Reaction Intermediates and Transition States

There are no studies available that analyze the reaction intermediates and transition states involved in the synthesis of this compound.

Predictive Modeling for Chemical Transformations and Reactivity

Predictive modeling studies concerning the chemical transformations and reactivity of this compound have not been reported in the scientific literature.

Green Chemistry Principles and Sustainable Synthesis of 3 Phenylsulfonamido N Propylpropanamide

Design for Waste Prevention and Atom Economy Maximization

A foundational principle of green chemistry is the prevention of waste, which is quantitatively measured by concepts like atom economy. Atom economy assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.com Traditional multi-step syntheses in pharmaceuticals often exhibit poor atom economy due to the use of stoichiometric reagents and protecting groups, which are not part of the final product and contribute to the waste stream.

A key strategy for enhancing sustainability is to design synthetic routes that inherently produce minimal by-products. In the synthesis of 3-(Phenylsulfonamido)-N-propylpropanamide, this involves moving away from classical methods that rely on stoichiometric activators or reagents. For instance, the amide bond formation is a critical step. Traditional methods often employ coupling agents that are converted into urea (B33335) or other derivatives, which must be separated and disposed of.

Catalytic direct amidation, which couples a carboxylic acid and an amine directly to form an amide with water as the sole by-product, represents a significant improvement. researchgate.net Similarly, for the sulfonamide linkage, modern methods that avoid the pre-formation of sulfonyl chlorides can reduce waste. acs.org For example, electrochemical methods that facilitate the oxidative coupling of thiols and amines offer a direct route to sulfonamides without the need for sacrificial reagents. acs.org

The selection of reaction types is crucial for maximizing atom economy. Addition and rearrangement reactions are ideal as they have the potential for 100% atom economy, incorporating all reactant atoms into the product. acs.orgjk-sci.com In contrast, substitution and elimination reactions inherently generate by-products.

A highly atom-economical hypothetical route to this compound could involve a Michael addition reaction. In this approach, benzenesulfonamide could be added across the double bond of N-propylacrylamide. This single-step addition reaction would, in theory, have a 100% atom economy, as all atoms from both reactants are incorporated into the final product. This stands in stark contrast to multi-step substitution-based routes.

Table 1: Comparison of Theoretical Atom Economy for Different Synthetic Routes to this compound

| Synthetic Route | Key Reaction Step | By-products | Theoretical Atom Economy |

| Traditional Route | Amide coupling using DCC (Dicyclohexylcarbodiimide) as a coupling agent. | Dicyclohexylurea (DCU) | < 50% (for the coupling step) |

| Greener Route | Michael addition of benzenesulfonamide to N-propylacrylamide. | None | 100% |

Utilization of Environmentally Benign Solvents and Reaction Media

A significant portion of waste in the chemical industry comes from volatile organic compounds (VOCs) used as solvents. mdpi.com Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. nih.gov Alternatives include water, supercritical fluids, ionic liquids, and bio-derived solvents. orientjchem.orgsaudijournals.comresearchgate.net

Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. saudijournals.com Developing synthetic steps that can be performed in water is a key goal for sustainable synthesis. For the formation of the sulfonamide bond, copper-catalyzed methods have been developed that proceed efficiently in water, eliminating the need for hazardous organic solvents. organic-chemistry.org This approach could be applied to the synthesis of the sulfonamide portion of the target molecule, significantly improving the environmental profile of the process.

Conducting reactions without a solvent offers the ultimate reduction in solvent-related waste. researchgate.netresearchgate.net These reactions, often facilitated by grinding (mechanochemistry) or heating the neat reactants, can lead to higher efficiency, shorter reaction times, and simplified product purification. nih.gov Solvent-free procedures for the formation of both amides and sulfonamides have been reported. researchgate.netnih.gov A potential solvent-free synthesis of this compound could involve the direct condensation of the precursor carboxylic acid and amine at elevated temperatures, possibly with a solid catalyst, thereby avoiding solvent use entirely.

Table 2: Comparison of Reaction Media for a Representative Amide Formation Step

| Parameter | Conventional System | Aqueous System | Solvent-Free System |

| Reaction Medium | Dichloromethane (DCM) or Dimethylformamide (DMF) | Water | None |

| Environmental Impact | High (VOC, toxic) | Low | Very Low |

| Work-up Procedure | Liquid-liquid extraction, column chromatography | Simple extraction or filtration | Direct isolation of product |

| Energy Consumption | High (solvent removal) | Moderate (heating may be required) | Low |

Development of Catalytic Pathways for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less waste-intensive than stoichiometric reactions. jk-sci.comjddhs.com Catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, which minimizes the formation of unwanted side products.

For the synthesis of this compound, catalytic methods can be applied to the formation of both key functional groups. As mentioned, the amide bond can be formed via direct amidation using catalysts like boric acid, which avoids the waste generated by stoichiometric coupling agents. researchgate.net

For the sulfonamide bond, transition metal catalysis provides powerful alternatives to traditional methods. Palladium- and copper-catalyzed reactions can create C-S and S-N bonds from precursors like aryl halides or boronic acids and a sulfur source, bypassing the need for high-energy sulfonyl chloride intermediates. organic-chemistry.orgorganic-chemistry.orgnih.gov A one-pot, three-component reaction involving an aryl precursor, a sulfur dioxide surrogate, and an amine, mediated by a catalyst, could offer a highly efficient and convergent route to the target molecule.

Table 3: Comparison of Stoichiometric vs. Catalytic Sulfonamide Synthesis

| Approach | Reagents | Catalyst | By-products | Conditions |

| Stoichiometric | Benzenesulfonyl chloride, Amine, Stoichiometric Base (e.g., triethylamine) | None | Triethylammonium chloride | Often requires anhydrous conditions |

| Catalytic | Aryl boronic acid, SO₂ source (e.g., DABSO), Amine | Copper or Palladium complex (mol% loading) | Boronic acid waste, salts | Milder conditions, often tolerant of water |

Heterogeneous Catalysis and Recoverable Catalyst Systems

Traditional sulfonamide synthesis often involves the use of sulfonyl chlorides and amines, which can generate significant amounts of waste, including acidic byproducts requiring neutralization. mdpi.com Heterogeneous catalysis offers a compelling green alternative by simplifying catalyst recovery and reuse, which in turn minimizes waste and reduces costs.

For the synthesis of sulfonamides, heterogeneous catalysts can be employed in several key steps. For instance, magnetic nanoparticles supporting a catalyst, such as nano-Ru/Fe3O4, have been utilized for the direct coupling of alcohols and sulfonamides. researchgate.net This method, proceeding through a domino dehydrogenation-condensation-hydrogenation sequence, allows for easy separation of the catalyst from the reaction mixture using an external magnet and enables its efficient recycling. researchgate.net While not specifically documented for this compound, this approach represents a viable green pathway where a suitable alcohol precursor could be coupled with a sulfonamide.

Another strategy involves the use of solid-supported catalysts for amide bond formation, a key step in the synthesis of the target molecule. While much of the literature focuses on homogeneous catalysis, the principles of immobilizing these catalysts on solid supports are well-established. ucl.ac.uk This approach not only facilitates catalyst reuse but also often leads to cleaner reaction profiles with easier product purification.

The following table summarizes potential heterogeneous catalyst systems applicable to the synthesis of sulfonamides and amides, which could be adapted for this compound.

| Catalyst System | Reaction Type | Advantages | Potential Application in Synthesis |

| Nano-Ru/Fe3O4 | Sulfonamide synthesis from alcohols | Magnetically recoverable, reusable, reduced byproducts | Coupling of a precursor alcohol with a sulfonamide |

| Supported Palladium Catalysts | Chlorosulfonylation of arylboronic acids | Mild conditions, broad functional group tolerance | Synthesis of the phenylsulfonyl chloride intermediate |

| Immobilized Lipases | Amide bond formation | Biocatalytic, mild conditions, high selectivity | Formation of the N-propylpropanamide moiety |

Organocatalysis and Biocatalysis Approaches

Organocatalysis provides a metal-free alternative for catalysis, often utilizing small organic molecules that are less toxic and more environmentally benign than their organometallic counterparts. For the amide bond formation required in the synthesis of this compound, various organocatalytic methods have been developed. For example, tropylium ion organocatalysis has been shown to be an efficient method for amide bond formation by activating carboxylic acids and amines under mild conditions. nih.gov This approach offers high yields and a broad substrate scope, potentially including the precursors to this compound. nih.gov Boronic acid derivatives have also been successfully employed as organocatalysts for direct amidation reactions.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions (often in aqueous media at ambient temperature and pressure), and the biodegradable nature of the catalysts. manchester.ac.uk For the synthesis of amides, several classes of enzymes are of interest. Lipases, which are readily available and robust, can catalyze amide bond formation, although they often require non-aqueous solvents. manchester.ac.uk More recently, ATP-dependent amide bond synthetases (ABS) and enzymes from the ATP-grasp family have been explored for their ability to form amide bonds in aqueous media. nih.govresearchgate.net Nitrile hydratase enzymes, combined with chemocatalysis in a one-pot system, offer another innovative approach to amide synthesis under environmentally friendly conditions. nih.gov

The table below outlines some organocatalytic and biocatalytic approaches relevant to the synthesis of this compound.

| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages |

| Organocatalysis | Tropylium ion | Amide bond formation | Metal-free, mild conditions, high yields |

| Organocatalysis | Boronic acids | Direct amidation | Waste-free, activation of carboxylic acids |

| Biocatalysis | Lipases | Amide bond formation | High selectivity, mild conditions |

| Biocatalysis | ATP-dependent amide bond synthetases | Amide bond formation | Aqueous media, high efficiency |

| Biocatalysis | Nitrile hydratase (in tandem with chemocatalysis) | Amide synthesis from nitriles | Environmentally benign, one-pot synthesis |

Energy Efficiency in Synthetic Operations

Reducing energy consumption is a key principle of green chemistry. This can be achieved by designing reactions that proceed under milder conditions or by utilizing alternative energy sources that can accelerate reaction rates and improve efficiency.

Ambient Temperature and Pressure Reactions

Conducting synthetic transformations at or near ambient temperature and pressure significantly reduces the energy input required for heating, cooling, and maintaining high-pressure systems. The development of highly active catalysts is crucial for achieving this goal.

For the synthesis of sulfonamides, photocatalytic methods have emerged that allow for reactions to proceed at room temperature. acs.org For instance, the use of synergetic photoredox and copper catalysis enables the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in the air at room temperature. acs.org Similarly, photosensitized nickel catalysis has been employed for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

The formation of the amide bond can also be achieved at room temperature using efficient coupling agents or catalysts. Organocatalytic methods, such as those employing boronic acids, have demonstrated direct and waste-free amidations at room temperature.

Microwave or Photochemical-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool for improving energy efficiency in organic synthesis. Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net An efficient microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been reported. organic-chemistry.orgacs.orgnih.gov This method avoids the isolation of unstable sulfonyl chlorides and simplifies purification, making it a greener alternative to traditional approaches. organic-chemistry.org The reaction is performed under mild conditions and shows good functional group tolerance. acs.orgnih.gov

Photochemical-assisted synthesis , as mentioned previously, offers a powerful way to conduct reactions at ambient temperature. By using light to initiate reactions, often in the presence of a photocatalyst, it is possible to access reactive intermediates under very mild conditions. acs.org This approach is particularly promising for the synthesis of complex molecules like this compound, as it can offer high selectivity and avoid the need for harsh reagents and high temperatures. For example, a transition-metal-free photocatalytic strategy has been developed for the modular synthesis of structurally diverse arylsulfonamides.

The following table compares conventional heating with microwave and photochemical-assisted methods for reactions relevant to the synthesis of this compound.

| Synthesis Method | Energy Source | Typical Conditions | Key Advantages |

| Conventional Heating | Thermal | Elevated temperatures, often for extended periods | Well-established, widely applicable |

| Microwave-Assisted | Microwave Irradiation | Rapid heating to moderate temperatures, shorter reaction times | Reduced reaction times, improved yields, energy efficiency |

| Photochemical-Assisted | Light (e.g., UV, visible) | Ambient temperature and pressure | High selectivity, mild conditions, avoids harsh reagents |

Chemical Reactivity and Transformation Studies of 3 Phenylsulfonamido N Propylpropanamide

Investigation of Functional Group Interconversions on the Amide and Sulfonamide Moieties

Functional group interconversions are fundamental in modifying a molecule's properties. For 3-(Phenylsulfonamido)-N-propylpropanamide, both the amide and sulfonamide groups present opportunities for such transformations.

The sulfonamide moiety is generally stable. However, under specific conditions, the N-S bond can be cleaved. Reductive cleavage using agents like sodium in liquid ammonia (B1221849) or other strong reducing agents could potentially convert the sulfonamide back to an amine and a sulfinic acid derivative. Alkylation of the sulfonamide nitrogen is also a possibility, which could be achieved using a suitable base to deprotonate the nitrogen followed by reaction with an alkyl halide. This would result in an N-alkylated sulfonamide, altering the steric and electronic properties of this part of the molecule.

The amide moiety offers a wider range of well-established interconversions. Dehydration of the primary amide can yield a nitrile, though in this N-substituted case, this is not a direct pathway. Hydrolysis of the amide bond, under either acidic or basic conditions, would cleave the molecule into 3-(phenylsulfonamido)propanoic acid and propylamine. This is a common reaction for amides. Reduction of the amide carbonyl group using strong reducing agents like lithium aluminum hydride (LiAlH4) would convert the amide into a secondary amine, yielding N-propyl-3-(phenylsulfonamido)propan-1-amine. This transformation removes the carbonyl group, significantly changing the molecule's polarity and hydrogen bonding capabilities.

Derivatization Strategies for Exploration of Chemical Space (without biological intent)

Derivatization is a key strategy for exploring the chemical space around a core scaffold. The following subsections detail potential modifications to the N-propylpropanamide chain and the phenylsulfonamido group.

Modification of the N-propylpropanamide Chain

The propanamide backbone itself could be altered. For instance, α-functionalization of the carbonyl group could be achieved by forming an enolate under basic conditions and then reacting it with an electrophile. This could introduce alkyl, halogen, or other functional groups at the carbon adjacent to the carbonyl.

Table 1: Potential Modifications of the N-propylpropanamide Chain

| Modification Site | Reagents and Conditions | Potential Product |

| Amide N-H | Base (e.g., NaH), Alkyl Halide (R-X) | N-alkylated amide |

| Amide C=O | 1. LiAlH4, THF; 2. H2O | Secondary amine |

| α-Carbon | 1. LDA, THF, -78°C; 2. Electrophile (E+) | α-substituted propanamide |

This table presents hypothetical reactions based on standard organic chemistry principles.

Substituent Effects on the Phenylsulfonamido Group

The reactivity of the phenyl ring in the phenylsulfonamido group is significantly influenced by the sulfonamide substituent, which is a meta-director and deactivating for electrophilic aromatic substitution. This means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will proceed slower than on an unsubstituted benzene (B151609) ring and will primarily yield meta-substituted products.

The nature of substituents already present on the phenyl ring would further modulate this reactivity. Electron-donating groups (e.g., methyl, methoxy) would activate the ring, making substitution easier, while additional electron-withdrawing groups (e.g., nitro, cyano) would further deactivate it. The interplay between the directing effects of the existing sulfonamide and any new substituent would determine the regioselectivity of subsequent reactions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenylsulfonamido Group

| Reaction | Reagents | Predicted Major Product Position |

| Nitration | HNO3, H2SO4 | meta-nitro substituted |

| Bromination | Br2, FeBr3 | meta-bromo substituted |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | meta-acyl substituted |

Predictions are based on the established directing effects of the sulfonamido group.

Study of Specific Bond Formations and Cleavages within the Scaffold (not related to degradation)

Beyond simple functional group interconversions, specific bond formations and cleavages can be envisioned to create more complex structures. Intramolecular cyclization reactions could be a possibility if a suitable reactive group is introduced elsewhere in the molecule. For example, if a nucleophilic group were present on the N-propyl chain, it could potentially attack an electrophilic center on the phenyl ring (if appropriately activated) to form a macrocyclic structure.

Cleavage of the C-S bond in the sulfonamide is less common but can be achieved under specific reductive conditions. This would separate the phenyl ring from the sulfur-containing portion of the molecule, offering a route to other classes of compounds. Similarly, cleavage of the C-N bond of the amide, while typically occurring during hydrolysis, could potentially be targeted by other reagents to generate different fragments.

Further research focusing on the experimental execution of these and other transformations would be necessary to fully map the chemical reactivity of this compound and unlock its potential as a versatile chemical scaffold.

Future Research Directions and Methodological Innovations

Advancements in Automated Synthesis and High-Throughput Experimentation

The traditional, iterative process of optimizing chemical reactions is being revolutionized by automated synthesis and high-throughput experimentation (HTE). youtube.com These technologies allow for a large number of reactions to be performed in parallel, on a small scale, using multi-well plates and robotic liquid handlers. youtube.com This approach enables the rapid screening of a vast array of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios, with minimal consumption of valuable materials. youtube.com

For the synthesis of 3-(Phenylsulfonamido)-N-propylpropanamide, HTE platforms can be employed to swiftly identify optimal conditions for both the sulfonamide and amide bond formations. The development of new drugs is a very time-consuming and expensive endeavor, and HTE is particularly useful in pharmaceutical settings to shorten the process of drug discovery. youtube.com Automated systems, such as the Purdue "Make-It" system, combine small-scale synthesis with near-real-time analysis, often using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). researchgate.net This integration allows for the screening of hundreds of unique reaction conditions in minutes. purdue.edu Such a system could be used to explore novel coupling partners or reaction pathways for synthesizing derivatives of this compound, generating large libraries of related compounds for further study. youtube.com The fast exploration of reaction conditions results in large, high-quality datasets that are ideal for training machine learning algorithms. youtube.com

| Parameter | Variables for Screening | Rationale for Optimization | Relevant Analytical Technique |

|---|---|---|---|

| Catalyst | Palladium-based, Copper-based, Nickel-based, Organocatalysts | To enhance reaction rate and selectivity for both amide and sulfonamide formation. sci-hub.sethieme-connect.com | DESI-MS, LC-MS |

| Solvent | Aqueous media, polar aprotic (e.g., Acetonitrile), green solvents, solvent-free conditions. sci-hub.seresearchgate.net | To improve solubility, reaction kinetics, and environmental friendliness. sci-hub.se | UPLC, GC-MS |

| Base | Inorganic (e.g., Na₂CO₃), Organic (e.g., Triethylamine) | To act as an HCl scavenger and facilitate the coupling reaction. sci-hub.sersc.org | pH monitoring, LC-MS |

| Temperature | Room temperature to elevated temperatures | To overcome activation energy barriers and control reaction rate. | Reaction Calorimetry, HPLC |

| Reactant Stoichiometry | Varying molar ratios of benzenesulfonyl chloride, 3-aminopropanoic acid derivative, and n-propylamine | To maximize yield and minimize the formation of by-products. | HPLC, NMR |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of predicting reaction outcomes, planning synthetic routes, and even designing novel molecules. acs.orgnih.gov For a target like this compound, AI can significantly accelerate its synthesis and the discovery of its analogues.

Computer-aided synthesis planning (CASP) programs, powered by either expert-encoded rules or ML algorithms trained on vast reaction databases, can propose viable retrosynthetic pathways. acs.orgnih.gov These tools can analyze the structure of this compound and suggest optimal disconnections and corresponding synthetic steps. Furthermore, ML models can predict the success of a proposed reaction and recommend the best conditions (e.g., reagents, temperature), thereby reducing the number of failed experiments. acs.org

Beyond just planning, AI is being used for de novo molecular design. numberanalytics.comacs.org Generative models, a type of deep learning, can be trained on libraries of known bioactive molecules to design new compounds with desired properties. numberanalytics.commit.edu By using this compound as a scaffold, these models could generate novel derivatives predicted to have enhanced biological activity or improved physicochemical properties, effectively exploring the chemical space around the parent molecule. researchgate.net The convergence of AI with automated synthesis platforms promises a future of autonomous drug discovery, where molecules are designed, synthesized, and tested in a closed loop with minimal human intervention. acs.orgmit.edu

| Stage of Synthesis | AI/ML Application | Description | Potential Impact |

|---|---|---|---|

| Design | De Novo Molecular Design | Generative models create novel molecular structures based on the this compound scaffold with predicted desirable properties. numberanalytics.comacs.org | Rapid discovery of new analogues with potentially improved function. |

| Planning | Retrosynthesis Prediction (CASP) | Algorithms propose multiple synthetic routes to the target molecule, breaking it down into simpler, commercially available starting materials. acs.orgnih.gov | Reduces time spent on route-scouting and identifies more efficient or cost-effective pathways. |

| Optimization | Reaction Condition Recommendation | ML models predict the optimal solvent, catalyst, temperature, and other parameters for maximizing reaction yield and purity. acs.org | Minimizes experimental effort and resource consumption during process development. |

| Execution | Forward Reaction Prediction | Models predict the likely products and by-products from a given set of reactants and conditions, validating the proposed synthetic steps. acs.org | Increases the success rate of reactions and aids in troubleshooting unexpected outcomes. |

Emergent Spectroscopic Techniques for Fine Structural Details

Other advanced methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), can provide information about the stereochemistry of chiral molecules. While the parent compound is not chiral, these techniques could be invaluable for analyzing chiral derivatives. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), can separate ions based on their size and shape (collisional cross-section), providing another layer of structural information that can distinguish between different conformers or isomers. Computational studies are often used to corroborate experimental spectroscopic data, such as comparing predicted C-N vibrational modes (e.g., 1449-1479 cm⁻¹) with observed IR spectra (e.g., 1458-1478 cm⁻¹). nih.gov

| Technique | Information Provided | Advantages for this Compound | Limitations |

|---|---|---|---|

| Rotational Spectroscopy | Precise molecular geometry, bond lengths/angles, conformational preferences in the gas phase. nih.gov | Unambiguous determination of the molecule's 3D structure and the orientation of its functional groups. nih.gov | Requires volatile sample; provides gas-phase structure which may differ from solution or solid state. |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), local chemical environments, through-bond and through-space correlations. | Gold standard for confirming the carbon-hydrogen framework and functional group connectivity in solution. | Provides an averaged structure in solution; less precise for bond angles/lengths than rotational spectroscopy. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O, S=O) based on vibrational frequencies. mdpi.com | Quick confirmation of the successful formation of amide and sulfonamide bonds. researchgate.net | Provides limited information on the overall 3D structure. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Mass-to-charge ratio and ion shape (collisional cross-section). | Can separate and identify different conformers or isomers that are indistinguishable by MS alone. | Structural information is inferred and often requires computational modeling for interpretation. |

Development of Novel Computational Algorithms for Complex Organic Systems

Computational chemistry is a cornerstone of modern molecular science, providing insights that are often inaccessible through experimentation alone. goodreads.comcomporgchem.com The future of analyzing complex organic systems like this compound lies in the development of more accurate and efficient computational algorithms. While Density Functional Theory (DFT) is a widely used workhorse, there is a push towards higher-accuracy methods. mit.edu For instance, machine learning is now being used to train neural networks on the results of extremely accurate but computationally expensive calculations like CCSD(T). mit.edu This approach allows for near-CCSD(T) accuracy at a fraction of the computational cost, making high-precision calculations feasible for molecules the size of this compound and its derivatives. mit.edu

Genetic algorithms are another powerful computational tool being applied to organic chemistry. numberanalytics.com These algorithms, inspired by natural selection, can be used to search the vast conformational space of a flexible molecule to find its most stable structures or to design new molecules by optimizing for specific properties (e.g., binding affinity to a biological target). numberanalytics.com Molecular dynamics (MD) simulations, which model the movement of atoms over time, can provide a dynamic picture of how this compound behaves in solution, interacts with other molecules, or binds to a receptor site. comporgchem.com Such simulations, especially when combined with hybrid quantum mechanics/molecular mechanics (QM/MM) methods, offer a powerful tool for understanding its function at a molecular level. comporgchem.com These computational studies are crucial for interpreting experimental data, such as in molecular docking simulations which predict how a ligand binds within the active site of a protein. nih.govresearchgate.net

| Algorithm/Method | Core Principle | Application to this compound | Advantage over Traditional Methods |

|---|---|---|---|

| ML-Accelerated CCSD(T) | A neural network is trained on high-accuracy quantum chemistry data to predict molecular properties. mit.edu | Highly accurate calculation of electronic structure, reaction energies, and spectroscopic properties. | Provides the "gold standard" accuracy of CCSD(T) with significantly reduced computational expense. mit.edu |

| Genetic Algorithms (GAs) | Uses principles of evolution (selection, crossover, mutation) to find optimal solutions to complex problems. numberanalytics.com | Optimization of molecular geometry; de novo design of derivatives with specific properties (e.g., solubility, binding affinity). numberanalytics.com | Efficiently searches vast chemical or conformational spaces that are too large for systematic exploration. |

| Hybrid QM/MM Methods | Treats a small, reactive part of a system (e.g., the ligand) with high-level quantum mechanics and the larger environment (e.g., a protein) with faster molecular mechanics. comporgchem.com | Accurate modeling of ligand-protein interactions, enzymatic reactions, or solvent effects. | Balances accuracy and computational cost, allowing for the study of reactions in complex biological environments. |